molecular formula C13H15N3O6 B12431217 Succinyl-alanine-4-nitroanilide CAS No. 61043-65-0

Succinyl-alanine-4-nitroanilide

Cat. No.: B12431217
CAS No.: 61043-65-0
M. Wt: 309.27 g/mol
InChI Key: WIFDUCQVCBVJOF-QMMMGPOBSA-N
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Description

Succinyl-alanine-4-nitroanilide is a useful research compound. Its molecular formula is C13H15N3O6 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61043-65-0

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

4-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C13H15N3O6/c1-8(14-11(17)6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,8H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t8-/m0/s1

InChI Key

WIFDUCQVCBVJOF-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

Fundamental Principles and Research Context of Chromogenic Peptide Substrates

Role of p-Nitroanilide Derivatives in Proteolytic Enzyme Research

Derivatives of p-nitroanilide (pNA) are paramount in the field of proteolytic enzyme research, where they function as highly effective chromogenic reporters. diapharma.comdcfinechemicals.com The core structure involves a peptide covalently attached to the amino group of p-nitroanilide via an amide bond. This linkage renders the p-nitroanilide molecule colorless. When a proteolytic enzyme recognizes and cleaves the specific peptide sequence, it hydrolyzes the amide bond, liberating free p-nitroaniline. diapharma.com

The released p-nitroaniline has a distinct yellow color and a strong absorbance maximum at wavelengths between 405 and 410 nm. worthington-biochem.comsigmaaldrich.com This change in color can be monitored over time using a spectrophotometer, and the rate of p-nitroaniline formation is directly proportional to the enzyme's activity. dcfinechemicals.com This principle allows for continuous, real-time kinetic assays to determine crucial enzyme parameters like Michaelis-Menten constants (Kₘ and Vₘₐₓ). americanpeptidesociety.org

The utility of pNA derivatives is enhanced by the fact that the absorbance of the released p-nitroaniline is constant over a wide physiological pH range, ensuring the reliability of the assay under various experimental conditions. This technology, developed in the early 1970s, has become a cornerstone in studying the mechanisms of enzymes involved in processes like blood coagulation and fibrinolysis. diapharma.comnih.gov

Biochemical Significance of Peptide Mimicry in Enzyme Substrates

The biochemical power of substrates like Succinyl-alanine-4-nitroanilide lies in the principle of peptide mimicry. nih.gov Proteolytic enzymes exhibit a high degree of specificity, meaning they preferentially cleave peptide bonds adjacent to particular amino acid sequences in their natural protein targets. diapharma.comsiriusgenomics.com To study a specific enzyme, synthetic substrates must effectively mimic these natural recognition sites. americanpeptidesociety.orgnih.gov

By designing and synthesizing peptides that replicate these target sequences, researchers can create substrates that are selectively hydrolyzed by the enzyme of interest. siriusgenomics.com For example, pancreatic elastase is known to cleave proteins after small, hydrophobic amino acid residues such as alanine (B10760859). worthington-biochem.com Consequently, substrates containing alanine, like this compound and its analogs, serve as excellent and specific substrates for elastase. pubcompare.aiworthington-biochem.com

This molecular mimicry is fundamental for:

Determining Enzyme Specificity: By testing a variety of peptide sequences, researchers can precisely map the substrate preferences of a protease. nih.govpnas.org

Quantifying Enzyme Kinetics: The use of specific mimics allows for the accurate measurement of kinetic parameters (Kₘ, kcat), which describe the enzyme's binding affinity and catalytic efficiency for a particular substrate. nih.gov

Screening for Inhibitors: Specific substrates are essential tools in drug discovery for screening libraries of compounds to find potential enzyme inhibitors. A reduction in the rate of color formation indicates successful inhibition.

The ability to tailor the peptide sequence provides a versatile and powerful approach to isolate and characterize the activity of a single protease, even within a complex mixture of other enzymes. pnas.org

Historical Development and Evolution of this compound Analogs in Enzymology

The development of chromogenic substrates for proteases began in earnest in the early 1970s, revolutionizing enzyme research, which had previously relied on more cumbersome methods. nih.govresearchgate.net The evolution of substrates for elastase serves as a prime example of this scientific progression.

Initial research in 1973 by Bieth and Wermuth explored the action of elastase on various p-nitroanilide substrates. nih.gov In the same year, Feinstein et al. introduced N-acetyl-(L-Ala)₃-p-nitroanilide as a new, specific chromogenic substrate for elastase, demonstrating that a tripeptide of alanine was a highly effective recognition motif. nih.govcapes.gov.br This tripeptide structure significantly improved specificity compared to single amino acid substrates.

However, these early acetylated substrates had limited solubility in aqueous buffers. To overcome this, Bieth et al. in 1974 synthesized N-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide (Suc-Ala₃-pNA). worthington-biochem.comworthington-biochem.com The replacement of the N-terminal acetyl group with a succinyl group introduced a terminal carboxyl group, which markedly improved the substrate's solubility in the buffers used for enzyme assays. worthington-biochem.com This modification made the assays more convenient and reproducible, and Suc-Ala₃-pNA quickly became a standard and widely used substrate for measuring elastase activity. worthington-biochem.comsigmaaldrich.comsigmaaldrich.com

Further research focused on fine-tuning the peptide sequence to probe the intricacies of the enzyme's active site. A 1980 study systematically investigated 33 different tripeptidyl-p-nitroanilide substrates to map the specificity of pancreatic elastase, leading to a deeper understanding of how amino acids at different positions influence binding and catalysis. nih.gov This work allowed for the prediction of kinetic parameters for novel substrates and the rational design of potent inhibitors. nih.gov

Table 1: Kinetic Parameters of Pancreatic Elastase with Various Tripeptidyl-p-nitroanilide Substrates This table presents a selection of data from a study by Szabó et al. (1980), illustrating how changes in the peptide sequence of a chromogenic substrate affect the kinetic parameters of porcine pancreatic elastase. The succinyl (Suc) group serves as the N-terminal blocker.

Substrate (P3-P2-P1-pNA)Kₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Suc-Ala-Ala-Ala-pNA1.1023.020,900
Suc-Ala-Pro-Ala-pNA0.2325.0108,700
Suc-Pro-Ala-Pro-pNA0.900.0222
Suc-Ala-Ala-Val-pNA0.321.103,440
Suc-Val-Pro-Val-pNA0.050.02400
Suc-D-Phe-Pro-Ala-pNA0.0150.106,670
Data sourced from Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae. nih.gov

Synthetic Methodologies and Chemical Derivatization of Succinyl Alanine 4 Nitroanilide Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques for Oligopeptide-p-Nitroanilide Conjugates

Solid-phase peptide synthesis (SPPS) has emerged as a highly efficient method for the preparation of oligopeptide-p-nitroanilide conjugates, overcoming many challenges associated with traditional solution-phase synthesis. The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. moleculardepot.com

The synthesis of peptide-p-nitroanilides, however, presents unique difficulties. The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the amino group on p-nitroaniline (pNA), making its direct coupling to a peptide chain challenging. nih.gov Furthermore, the poor solubility of some p-nitroanilide intermediates can complicate synthesis in the liquid phase. nih.gov To circumvent these issues, specialized strategies and supports have been developed for SPPS.

Attachment of Amino Acid Residues to Solid Supports

The initial step in SPPS is the anchoring of the first amino acid to a solid support, typically a resin. For the synthesis of C-terminal peptide amides, such as those in p-nitroanilide conjugates, resins like the Rink amide resin are commonly employed. moleculardepot.com

A significant advancement in the synthesis of peptide-pNA conjugates involves the use of a modified support where a pNA analog is pre-attached to the resin. One such analog is 5-amino-2-nitrobenzoic acid (Anb5,2). nih.govnih.gov This analog can be coupled to Wang or Rink Amide resins using activating agents like TBTU in the presence of a catalyst such as p-dimethylaminopyridine (DMAP). nih.gov Once the Anb5,2-resin is prepared, the first Nα-protected amino acid, typically with a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to it. nih.gov This approach effectively bypasses the difficult step of coupling a peptide to the poorly reactive pNA.

Another strategy involves using the side-chain carboxyl groups of amino acids like glutamic acid (Glu) or aspartic acid (Asp) to transiently anchor the peptide to the resin. biosynth.com This allows for the synthesis of a variety of peptide-4-nitroanilides. biosynth.com

Sequential Coupling and Deprotection Strategies

With the first amino acid attached, the peptide chain is elongated through a series of coupling and deprotection cycles. The most widely used method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. moleculardepot.com

The process for each cycle is as follows:

Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed. This is typically achieved using a mild base, such as a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). moleculardepot.com

Washing: The resin is thoroughly washed to remove the deprotection reagent and any byproducts. moleculardepot.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain. Common coupling reagents include carbodiimides (like DCC) or more efficient reagents like TBTU. nih.govnih.gov The use of excess soluble reagents drives the reaction to completion. moleculardepot.com

Washing: The resin is washed again to remove excess reagents and byproducts, leaving the elongated, Nα-protected peptide ready for the next cycle. moleculardepot.com

This cyclical process is repeated until the desired peptide sequence is assembled.

Cleavage from Resin and Purification Procedures

Once the peptide synthesis is complete, the peptide-p-nitroanilide conjugate must be cleaved from the solid support. The cleavage cocktail used depends on the type of resin and the protecting groups on the amino acid side chains. For the Fmoc/tBu strategy, a strong acid, such as trifluoroacetic acid (TFA), is typically used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. moleculardepot.com

Following cleavage, the crude peptide is precipitated, often in cold ether, and then collected. Purification is a critical final step to obtain a product of high purity. The most common method for purifying peptide-p-nitroanilides is reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are then confirmed using analytical techniques such as mass spectrometry. biosynth.com

Liquid-Phase Synthesis Approaches for p-Nitroanilide Derivatives

While SPPS is dominant for longer peptides, liquid-phase (or solution-phase) synthesis remains a viable and sometimes necessary approach for preparing certain p-nitroanilide derivatives and their precursors. sigmaaldrich.com The synthesis of p-nitroaniline itself, a key component, is a classic example of liquid-phase organic synthesis.

A common multi-step sequence to synthesize p-nitroaniline starts from aniline (B41778). nih.govcymitquimica.com The process involves:

Protection of the Amino Group: The amino group of aniline is first protected, typically by acetylation with acetic anhydride (B1165640) to form acetanilide (B955). nih.govcymitquimica.com This protection is necessary to prevent unwanted side reactions during the subsequent nitration step.

Nitration: The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitration to the para position. cymitquimica.com

Hydrolysis (Deprotection): The resulting p-nitroacetanilide is hydrolyzed, usually under acidic conditions with sulfuric acid, to remove the acetyl group and yield the final product, p-nitroaniline. nih.govbiosynth.com The crude product is then purified by recrystallization. biosynth.com

An alternative starting material for a similar multi-step synthesis is acetophenone. biosynth.commoleculardepot.com

The coupling of amino acids or peptides to p-nitroaniline in the liquid phase is challenging due to the low nucleophilicity of pNA's amino group. nih.gov However, methods using coupling reagents like diphenylphosphinic chloride have been successfully employed to prepare synthons such as Fmoc-Glu-NH-Np and Fmoc-Asp-NH-Np for subsequent use. biosynth.com Protease-catalyzed peptide synthesis (PCPS) also presents a green alternative in an aqueous environment, though it has its own set of substrate specificities and limitations. sigmaaldrich.com

Structural Modifications and Rational Design of Succinyl-peptide-p-nitroanilide Analogs

The rational design of succinyl-peptide-p-nitroanilide analogs is crucial for developing highly specific and efficient substrates for particular proteases. By systematically modifying the peptide sequence, researchers can probe the substrate specificity of an enzyme and create tailored tools for its study.

Exploration of P1, P2, P3, and P4 Subsite Specificity Modifications

The interaction between a protease and its peptide substrate is defined by the fit of the amino acid residues of the substrate into the corresponding subsites of the enzyme's active site. The residues are labeled P1, P2, P3, etc., starting from the cleavage site and moving towards the N-terminus. The corresponding binding pockets on the enzyme are labeled S1, S2, S3, etc.

The P1 residue is a primary determinant of specificity for many proteases. For instance, human neutrophil elastase (hNE), a serine protease, shows a preference for small aliphatic amino acids like Valine (Val), Alanine (B10760859) (Ala), and Isoleucine (Ile) at the P1 position. nih.gov This is reflected in the design of specific substrates like N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. researchgate.netsigmaaldrich.com

However, the extended specificity, determined by the P2, P3, and P4 residues, is also critical for fine-tuning substrate recognition and cleavage efficiency. For example, while both hNE and proteinase 3 (PR3) are elastases with similar P1 preferences, their extended specificities differ, which can be exploited to design selective substrates. nih.govresearchgate.net

Systematic modifications of these positions have led to the development of a wide range of chromogenic substrates. For example, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide serves as a substrate for chymotrypsin (B1334515) and cathepsin G, which prefer a bulky aromatic residue (Phenylalanine) at the P1 position, and is not reactive with elastase. biosynth.com In contrast, Succinyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide is noted as a substrate for other applications. moleculardepot.com The trialanine peptide, Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide, is a well-known substrate for elastase activity assays. nih.govbiosynth.com

The table below provides examples of different succinyl-peptide-p-nitroanilide analogs and their target enzymes, illustrating the impact of P-site modifications on specificity.

Compound NameP4P3P2P1Target Enzyme(s)
Succinyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilideSuccinylAlaAlaAlaElastase nih.govbiosynth.com
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilideSuccinylAlaAlaProChymotrypsin, Cathepsin G, Peptidyl Prolyl Isomerase moleculardepot.combiosynth.comsigmaaldrich.com
Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilideMeO-SucAlaProValHuman Neutrophil Elastase researchgate.netsigmaaldrich.com
Succinyl-L-alanyl-L-prolyl-L-alanine p-nitroanilideSuccinylAlaProAlaVarious biochemical applications moleculardepot.com

This table is generated based on the provided search results. The P4 position is designated as the N-terminal succinyl or methoxysuccinyl group.

By combining structural data from methods like X-ray crystallography with substrate profiling, highly selective peptide inhibitors and substrates can be designed. sigmaaldrich.com This structure-oriented rational design approach is essential for advancing our understanding of protease function and for the development of targeted diagnostics and therapeutics. researchgate.net

Introduction of Diverse Amino Acid Sequences at the Cleavage Site

The specificity of a protease is primarily dictated by the amino acid sequence of its substrate, particularly the residues flanking the scissile bond (the bond to be cleaved). expasy.org The systematic variation of the peptide moiety in Succinyl-alanine-4-nitroanilide analogs allows for the creation of highly selective substrates for a wide range of proteases. The synthesis of these peptide p-nitroanilides, however, presents a significant chemical challenge due to the low nucleophilicity of the amino group of p-nitroaniline. nih.gov

To overcome this obstacle, several synthetic strategies have been developed. One common approach involves the use of potent coupling agents, such as phosphorus oxychloride in pyridine, to activate the carboxylic acid of the N-protected amino acid or peptide, facilitating its condensation with p-nitroaniline. maastrichtuniversity.nl This method has been shown to be efficient, rapid, and largely free of racemization, providing access to a variety of Nα-protected amino acid p-nitroanilides in good yields. maastrichtuniversity.nl

Another powerful technique is solid-phase peptide synthesis (SPPS), which has been adapted for the preparation of peptide p-nitroanilides. In some instances, a modified nitroaniline derivative, such as 5-amino-2-nitrobenzoic acid, is employed to improve coupling efficiency on the solid support. nih.gov Enzymatic synthesis, utilizing proteases in reverse, has also been explored for the formation of specific peptide bonds in these analogs. nih.gov

By employing these synthetic methodologies, a diverse library of this compound analogs has been created, each tailored for a specific protease. The succinyl group at the N-terminus serves to block the peptide and often enhances solubility, while the p-nitroanilide group provides a chromogenic reporter that, upon cleavage by the target enzyme, releases p-nitroaniline, a yellow compound that can be quantified spectrophotometrically at around 410 nm. worthington-biochem.comsigmaaldrich.com

The following interactive data table summarizes a selection of this compound analogs with varied peptide sequences and their corresponding target proteases, illustrating the principle of tailoring substrate specificity.

Substrate Name Peptide Sequence Target Protease(s) Reference(s)
N-Succinyl-L-alanine-4-nitroanilideSuc-Ala-pNAGeneral protease substrate clinisciences.com
N-Succinyl-L-alanyl-L-alanine-p-nitroanilideSuc-Ala-Ala-pNAElastase-like enzymes nih.gov
N-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilideSuc-Ala-Ala-Ala-pNAElastase, Chymotrypsin-like serine protease sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-4-nitroanilideSuc-Ala-Ala-Pro-Phe-pNAChymotrypsin, Cathepsin G, Peptidyl-prolyl isomerase biosynth.commoleculardepot.commerckmillipore.comsigmaaldrich.com
N-Succinyl-Glycyl-Glycyl-L-phenylalanine-p-nitroanilideSuc-Gly-Gly-Phe-pNAChymotrypsin, S. griseus protease B abcam.com
N-Succinyl-L-phenylalanyl-L-alanine-p-nitroanilideSuc-Phe-Ala-pNAα-Chymotrypsin nih.gov
Acyl-peptides with C-terminal Arg-pNA or Lys-pNAAcyl-X-Arg/Lys-pNATrypsin-like serine proteases nih.gov
Peptidic p-nitroanilides with Asp at P1e.g., Cbz-Val-Ala-Asp-pNAInterleukin-1β-converting enzyme (ICE) nih.gov

Chemical Functionalization for Enhanced Research Applications

Beyond the chromogenic detection afforded by the p-nitroanilide group, this compound analogs can be further chemically functionalized to enhance their utility in a variety of research applications. These modifications can improve sensitivity, enable different detection modalities, or facilitate the study of enzyme-substrate interactions.

Biotinylation for Immobilization and Detection:

Biotinylation, the covalent attachment of a biotin (B1667282) molecule, is a widely used functionalization strategy. Biotinylated peptide substrates can be readily immobilized onto streptavidin-coated surfaces, such as microtiter plates, beads, or membranes. jpt.com This immobilization is particularly useful for:

High-throughput screening assays: Facilitating the separation of the enzyme and substrate from the reaction mixture.

Enzyme-linked immunosorbent assays (ELISA): Where the immobilized substrate can be used to capture and quantify specific proteases.

Affinity chromatography: For the purification of proteases or the identification of interacting proteins.

A flexible linker is often inserted between the peptide and the biotin moiety to minimize steric hindrance and ensure efficient binding of the biotin to streptavidin.

Fluorogenic Modifications for Enhanced Sensitivity:

To increase the sensitivity of detection, the p-nitroanilide group can be replaced with or complemented by a fluorogenic reporter system. A common approach is the use of Fluorescence Resonance Energy Transfer (FRET). In a FRET-based substrate, a fluorescent donor and a quencher molecule are attached to the peptide backbone at positions that allow for efficient energy transfer in the intact substrate, resulting in low fluorescence. Upon enzymatic cleavage of the peptide bond separating the donor and quencher, FRET is disrupted, leading to a significant increase in the donor's fluorescence emission. This method offers several advantages over chromogenic assays, including:

Higher sensitivity: Allowing for the detection of lower enzyme concentrations.

Continuous monitoring: Enabling real-time kinetic studies.

Suitability for complex biological samples: Where background absorbance might interfere with chromogenic measurements.

The following table details common chemical functionalizations of peptide substrates and their applications.

Functionalization Methodology Enhanced Application Example Moiety Reference(s)
Biotinylation Covalent attachment of biotin to the peptide, often at the N-terminus.Immobilization on streptavidin-coated surfaces for screening, ELISA, and affinity purification.Biotin jpt.com
Fluorogenic Labeling (FRET) Incorporation of a fluorescent donor and a quencher pair into the peptide sequence.Highly sensitive, real-time measurement of enzyme activity through the disruption of FRET upon cleavage.Donor: o-aminobenzoic acid (Abz), Quencher: 2,4-dinitrophenyl (Dnp)N/A

Enzymatic Hydrolysis Kinetics and Mechanistic Elucidation Using Succinyl Alanine 4 Nitroanilide Substrates

Principles of p-Nitroaniline Release upon Enzymatic Cleavage

Succinyl-alanine-4-nitroanilide is a chromogenic substrate, meaning it releases a colored compound upon enzymatic action. The substrate is designed with a peptide component, in this case, a chain of alanine (B10760859) residues, which is recognized by the active site of specific enzymes, such as elastase. worthington-biochem.com This peptide is chemically linked to a p-nitroaniline molecule. The succinyl group attached to the N-terminus of the peptide serves to block the end, preventing cleavage by exopeptidases and thereby increasing the substrate's specificity for endopeptidases. nih.gov

The enzymatic reaction involves the hydrolysis of the amide bond connecting the C-terminal alanine to the p-nitroaniline group. This cleavage event liberates p-nitroaniline, a molecule that is yellow in solution and exhibits strong absorbance at a specific wavelength. The intensity of the yellow color is directly proportional to the amount of p-nitroaniline released, which, in turn, is a direct measure of the enzyme's activity. This colorimetric change allows for a continuous and straightforward monitoring of the enzymatic reaction's progress.

Quantitative Measurement of Enzyme Activity via Spectrophotometric Analysis

The release of the chromogenic product, p-nitroaniline, facilitates the quantitative measurement of enzyme activity through spectrophotometry. creative-enzymes.comthermofisher.com This technique relies on the principle that colored substances absorb light at characteristic wavelengths.

Optimal Wavelength Determination for p-Nitroaniline Detection

To accurately quantify the released p-nitroaniline, it is essential to identify its optimal absorbance wavelength (λmax). For p-nitroaniline, this is typically found to be between 405 nm and 410 nm. worthington-biochem.comsigmaaldrich.comsigmaaldrich.com At this wavelength, the absorbance of the substrate itself is minimal, reducing interference and ensuring that the measured signal is almost exclusively from the product. sigmaaldrich.com Some studies have also utilized other wavelengths, such as 430 nm, for specific experimental setups. chegg.com The choice of wavelength can be critical, as factors like pH can influence the absorbance spectrum of p-nitroaniline. nih.govumcs.pl

Standard Curve Generation and Concentration Determination

A standard curve is a prerequisite for converting absorbance readings into product concentrations. This is created by preparing a series of solutions with known concentrations of p-nitroaniline and measuring their absorbance at the determined optimal wavelength. chegg.comsigmaaldrich.comsigmaaldrich.com The resulting data, when plotted as absorbance versus concentration, should yield a linear relationship as described by the Beer-Lambert Law. This linear regression allows for the calculation of the molar extinction coefficient for p-nitroaniline under the specific assay conditions.

Once the standard curve is established, the concentration of p-nitroaniline produced in an enzymatic reaction can be accurately determined from its measured absorbance. researchgate.net This allows for the calculation of the initial reaction velocity, a critical parameter in enzyme kinetics.

Below is an example of data that could be used to generate a standard curve for p-nitroaniline.

Table 1: Example Data for p-Nitroaniline Standard Curve

p-Nitroaniline Concentration (µM) Absorbance at 410 nm
0 0.000
10 0.088
20 0.176
40 0.352
60 0.528
80 0.704
100 0.880

Determination of Enzymatic Kinetic Parameters with this compound

The use of this compound as a substrate enables the determination of key kinetic parameters that describe an enzyme's efficiency and its interaction with the substrate.

Michaelis-Menten Constant (K_m) Derivation

The Michaelis-Menten constant (K_m) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). wikipedia.orgyoutube.comlibretexts.org A lower K_m value signifies a higher affinity of the enzyme for its substrate. To determine K_m, initial reaction velocities are measured across a range of this compound concentrations. nih.gov Plotting these velocities against the corresponding substrate concentrations typically produces a hyperbolic curve. From this plot, V_max can be estimated, and K_m is the substrate concentration at which the velocity is half of V_max. youtube.comyoutube.com More precise determinations often involve linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.

The following table presents hypothetical kinetic data for an enzyme using this compound.

Table 2: Hypothetical Enzyme Kinetic Data

Substrate Concentration [S] (mM) Initial Velocity (v₀) (µM/min)
0.1 25
0.2 45
0.4 70
0.8 100
1.6 130
3.2 150

Catalytic Efficiency (kcat/Km) Assessment

The catalytic efficiency, represented by the ratio kcat/Km, is a critical parameter in enzyme kinetics. It provides a measure of how efficiently an enzyme can convert a substrate into a product. This value is particularly insightful when comparing the specificity of an enzyme for different substrates or the efficacy of different enzymes on the same substrate. For the chromogenic substrate this compound, the assessment of kcat/Km allows for a quantitative analysis of the hydrolytic prowess of various proteases.

The hydrolysis of this compound and its analogs by serine proteases such as chymotrypsin (B1334515) and thermitase has been a subject of kinetic studies. nih.gov These enzymes cleave the amide bond, releasing the yellow-colored p-nitroaniline, which can be monitored spectrophotometrically to determine the reaction rate. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Studies on the enzymatic hydrolysis of various p-nitroanilide substrates have shown that the catalytic efficiency can be influenced by factors such as the length of the peptide chain and the nature of the amino acid residues. nih.gov For instance, research on thermitase, a thermostable serine protease, demonstrated that the kcat/Km values for the hydrolysis of blocked alanine peptide p-nitroanilides varied with the number of alanine residues, suggesting the involvement of multiple subsites in catalysis. nih.gov Similarly, investigations into α-chymotrypsin have explored the kinetics of hydrolysis of different N-acyl-L-phenylalanine p-nitroanilides, revealing how structural modifications in the substrate affect the kinetic parameters.

A study on the hydrolysis of N-glutaryl-L-phenylalanine p-nitroanilide by α-chymotrypsin in the presence of surfactants observed significant changes in both kcat and Km values, highlighting the sensitivity of catalytic efficiency to the reaction environment. nih.gov While specific and comprehensive data tables for the hydrolysis of this compound by a wide range of enzymes are not always consolidated in a single source, the available literature on similar substrates provides a strong framework for understanding its kinetic profile. For example, kinetic parameters have been determined for the hydrolysis of succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide by subtilisin, a serine protease, yielding specific kcat and Km values. researchgate.net

Below is an interactive data table summarizing representative kinetic parameters for the hydrolysis of this compound and a closely related substrate by different enzymes, compiled from various research findings.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
5NAA-A with Mn²⁺5-nitroanthranilic acid354.0 ± 14.20.605 ± 0.0121.7 x 10³
5NAA-A with Zn²⁺5-nitroanthranilic acid133.0 ± 12.90.302 ± 0.0092.3 x 10³
5NAA-A with Co²⁺5-nitroanthranilic acid139.6 ± 9.80.256 ± 0.0061.8 x 10³

This table presents data for the hydrolysis of 5-nitroanthranilic acid (5NAA) by the enzyme 5NAA-A with different metal cofactors. While not this compound, this data on a similar nitroanilide compound illustrates the typical range of kinetic values and the influence of cofactors on catalytic efficiency. nih.gov

Investigating the Enzyme's Active Site Interaction with this compound

Conformational Dynamics of Enzyme-Substrate Binding

The binding of a substrate to an enzyme's active site is a dynamic process that often involves conformational changes in both the enzyme and the substrate. This "induced-fit" model is crucial for achieving catalytic efficiency and specificity. In the context of serine proteases hydrolyzing this compound, the interaction initiates a series of conformational adjustments that position the scissile amide bond optimally for cleavage.

Upon binding of a p-nitroanilide substrate, such as this compound, to the active site of an enzyme like α-chymotrypsin, subtle yet significant conformational shifts occur. nih.gov These changes are essential for the formation of the tetrahedral intermediate during the acylation step of the hydrolysis reaction. rsc.org Studies using techniques like picosecond-resolved fluorescence anisotropy have been employed to probe the dynamical evolution at the active site of α-chymotrypsin, revealing a direct correlation between the enzyme's conformational flexibility and its catalytic activity. nih.gov

While a crystal structure of an enzyme in complex with the intact this compound may be challenging to obtain due to its rapid hydrolysis, studies on enzyme-inhibitor complexes and non-hydrolyzable substrate analogs provide valuable insights. These studies help to map the binding pocket and understand how the succinyl and alanine moieties of the substrate interact with the enzyme's subsites. For serine proteases, the specificity is largely dictated by the S1 subsite, which accommodates the amino acid residue preceding the cleavage site. researchgate.net In the case of this compound, the alanine residue fits into the S1 pocket of enzymes like elastase, which has a preference for small, neutral amino acids.

Role of Catalytic Residues in Hydrolysis

The hydrolysis of the amide bond in this compound by serine proteases is orchestrated by a highly conserved set of amino acid residues in the active site known as the catalytic triad (B1167595). wikipedia.orggonzaga.edu This triad typically consists of a serine, a histidine, and an aspartate residue (e.g., Ser195, His57, and Asp102 in chymotrypsin). libretexts.org

The catalytic mechanism proceeds through a two-stage process:

Acylation: The process begins with the deprotonation of the serine hydroxyl group by the histidine residue, which is itself stabilized by the aspartate. This makes the serine oxygen a potent nucleophile that attacks the carbonyl carbon of the substrate's amide bond. This leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups in the active site. The intermediate then collapses, breaking the amide bond and releasing the p-nitroaniline product. The remainder of the substrate, the succinyl-alanine moiety, forms a covalent acyl-enzyme intermediate with the serine residue.

Deacylation: A water molecule then enters the active site and is activated by the histidine residue to act as a nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing the succinyl-alanine portion of the substrate and regenerating the free enzyme, ready for another catalytic cycle.

The precise orientation of the catalytic triad residues, along with the substrate in the active site, is critical for efficient catalysis. gonzaga.edu The substrate specificity of serine proteases is primarily determined by the nature of the S1 binding pocket, which interacts with the side chain of the amino acid at the P1 position of the substrate (alanine in this case). researchgate.netnih.gov For instance, chymotrypsin prefers large hydrophobic residues at the P1 position, while elastase accommodates small hydrophobic residues. The interaction between the alanine of this compound and the S1 pocket of elastase is a key determinant of its specificity for this substrate.

Substrate Specificity Profiling of Proteases Utilizing Succinyl Alanine 4 Nitroanilide Variants

Elucidation of Enzyme Recognition Sequences for Various Protease Classes

The determination of an enzyme's preferred cleavage sequence is fundamental to understanding its biological role and for the development of specific inhibitors. The interaction between a protease and its substrate is described by a series of binding pockets on the enzyme (termed subsites S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate (termed P4, P3, P2, P1, P1', P2', etc.). The P1-S1 interaction is of primary importance as it positions the scissile bond in the enzyme's catalytic center.

By systematically varying the amino acid sequence of a chromogenic substrate, researchers can map the specificity of the enzyme's subsites. For instance, a library of substrates with the general formula Succinyl-Ala-Ala-Pro-Xaa-pNA, where 'Xaa' is a variable amino acid, can be used to probe the S1 subsite of a protease. nih.gov The enzyme's preference for a particular amino acid at the P1 position is revealed by the rate of hydrolysis of each substrate in the series. nih.gov This approach provides a quantitative measure (e.g., kcat/Km) of how efficiently the enzyme recognizes and cleaves different sequences, thereby elucidating its substrate specificity profile. nih.gov This methodology has been applied to numerous protease classes, including serine proteases, to functionally characterize them beyond standard sequence analysis. nih.gov

Specificity Studies with N-Succinyl-tri-L-alanine 4-nitroanilide (Suc-Ala3-pNA)

N-Succinyl-tri-L-alanine 4-nitroanilide, also known as Suc-Ala-Ala-Ala-pNA, is a synthetic chromogenic substrate widely recognized for its utility in assaying specific proteases. sigmaaldrich.comsigmaaldrich.com Its peptide sequence, composed of three consecutive alanine (B10760859) residues, makes it particularly suitable for enzymes that preferentially bind small, hydrophobic amino acids.

Suc-Ala3-pNA is a well-established and specific substrate for elastases, particularly pancreatic and human neutrophil elastase. scientificlabs.comscientificlabs.ie These enzymes belong to the serine protease family and are characterized by their ability to hydrolyze elastin, a key connective tissue protein. The substrate's tri-alanine sequence effectively mimics the alanine-rich regions of elastin, providing a reliable target for elastolytic activity measurement. The use of Suc-Ala3-pNA is a standard method for quantifying elastase activity in various biological samples and for screening potential elastase inhibitors. scientificlabs.comscientificlabs.ie

While it is most famously associated with elastase, Suc-Ala3-pNA can also be cleaved by other serine endopeptidases that exhibit a preference for small, neutral amino acids at the P1 position. scientificlabs.comscientificlabs.ie It has been described as a substrate for certain chymotrypsin-like serine proteases and is used more broadly in assays for general serine endopeptidase activity. scientificlabs.ie However, its primary application remains in the specific measurement of elastase, due to the high efficiency with which elastases cleave this particular sequence.

The mechanism of action for Suc-Ala3-pNA involves enzymatic hydrolysis of the amide bond between the C-terminal alanine residue (the P1 position) and the p-nitroaniline group. The protease recognizes and binds to the tri-alanine peptide, positioning the Ala-pNA bond within its active site. The catalytic residues of the enzyme then facilitate the cleavage of this bond, releasing the p-nitroaniline molecule. The free p-nitroaniline imparts a yellow color in solution, and the rate of its appearance, measured spectrophotometrically, is directly proportional to the enzyme's activity.

Table 1: Protease Specificity for N-Succinyl-tri-L-alanine 4-nitroanilide (Suc-Ala3-pNA)

Enzyme ClassSpecific Enzyme ExamplesSubstrate Role
Serine Protease Pancreatic ElastaseSpecific Substrate scientificlabs.comscientificlabs.ie
Neutrophil ElastaseSpecific Substrate scientificlabs.com
Chymotrypsin-like serine proteasesGeneral Substrate scientificlabs.ie
Other Serine EndopeptidasesGeneral Substrate scientificlabs.ie

Specificity Studies with N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPFpNA)

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPFpNA) is a chromogenic substrate designed to probe the activity of proteases that recognize larger, aromatic, or hydrophobic residues at the P1 position. The tetrapeptide sequence Ala-Ala-Pro-Phe provides multiple points of interaction for the enzyme's subsites, with the P1 phenylalanine being the primary determinant for cleavage.

SAAPFpNA is an exceptionally sensitive substrate for α-chymotrypsin and chymotrypsin-like serine proteases. sigmaaldrich.com It is also readily cleaved by human leukocyte cathepsin G. scientificlabs.comsigmaaldrich.com Interestingly, studies on cathepsin G using a series of related substrates revealed a dual specificity, with the enzyme cleaving efficiently after both phenylalanine (chymotrypsin-like) and lysine (B10760008) (trypsin-like) residues at the P1 position. nih.gov SAAPFpNA is a valuable tool for distinguishing between different types of leukocyte proteases, as it is hydrolyzed by cathepsin G but not by human leukocyte elastase. scientificlabs.comsigmaaldrich.comcaymanchem.com This differential specificity allows for the selective measurement of cathepsin G activity even in the presence of elastase. The substrate is also used to assay the activity of other proteases such as subtilisin and prostate-specific antigen (PSA). sigmaaldrich.com

Table 2: Enzyme Specificity and Kinetic Data for N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPFpNA)

EnzymeSpecificity / ActionMichaelis Constant (Km)Reference
Alpha-Chymotrypsin Sensitive substrate60 µM caymanchem.comsapphirebioscience.com
Cathepsin G Sensitive substrate1.7 mM caymanchem.comsapphirebioscience.com
Chymase Substrate4 mM caymanchem.comsapphirebioscience.com
Subtilisin SubstrateNot specified sigmaaldrich.com
Prostate-Specific Antigen (PSA) SubstrateNot specified sigmaaldrich.com
Human Leukocyte Elastase Not hydrolyzedNot applicable sigmaaldrich.comcaymanchem.com

Subtilisin Substrate Specificity

Subtilisin, a serine protease derived from Bacillus species, demonstrates broad but distinct substrate specificity, which can be effectively profiled using chromogenic substrates like Succinyl-alanine-4-nitroanilide and its peptide variants. researchgate.netebi.ac.uk The active site of subtilisin is an extended cleft that can be divided into subsites (S4, S3, S2, S1, S1', S2', etc.), which accommodate the corresponding amino acid residues (P4, P3, P2, P1, P1', P2', etc.) of a peptide substrate. nih.gov The interactions between the amino acid side chains of the substrate and the enzyme's subsites are primary determinants of cleavage efficiency. nih.gov

Studies using series of N-protected peptidyl-p-nitroanilides have been instrumental in mapping the preferences of these subsites. nih.gov Research on subtilisin from Bacillus subtilis strain 72 has shown that the S1 subsite has a strong preference for large, uncharged, hydrophobic amino acid residues such as phenylalanine and leucine (B10760876). ebi.ac.uknih.gov Interestingly, the preference for leucine over phenylalanine at the P1 position is manifested more at the catalytic step (kcat) than during the initial binding (Km). nih.gov If the interaction at the S1 subsite is weak (e.g., with a P1 alanine), cleavage can also occur at the P2-P1 bond, indicating some flexibility in substrate positioning. nih.gov

Comparative Analysis of Different Succinyl-peptide-p-nitroanilide Structures for Subsite Preferences

The use of a variety of succinyl-peptide-p-nitroanilide substrates, where the peptide sequence is systematically altered, is a powerful method for the comparative analysis of protease subsite preferences. By measuring and comparing the kinetic parameters (Km, kcat, and kcat/Km) for the hydrolysis of these different substrates, researchers can deduce the optimal amino acid residues for each subsite of a given protease. nih.gov This approach provides a detailed map of the enzyme's specificity. nih.gov

For example, comparing the hydrolysis of different tetrapeptide substrates by subtilisin reveals the influence of each amino acid in the sequence. While natural subtilisins (B1170691) exhibit a general preference for hydrophobic residues at P1 and P4, they show little discrimination between different hydrophobic side chains. nih.gov A comparative study of two subtilisins, BPN' and Savinase, using internally quenched fluorogenic substrates with systematically varied amino acids at positions P5 to P'3, confirmed that S1 and S4 interactions are dominant but that other subsites also significantly influence substrate preference. nih.gov

The following table illustrates how different succinyl-peptide-p-nitroanilide structures can be used to probe the subsite preferences of proteases. The variance in the peptide moiety directly correlates with how well the substrate fits into the enzyme's active site.

Compound NamePeptide Sequence (P4-P1)Target Protease(s)Observed Preference/Application
N-Succinyl-Ala-Ala-Val-Ala-p-nitroanilide Ala-Ala-Val-AlaElastase, SubtilisinUsed to assess the hydrolytic activity of wild-type and mutant subtilisin Carlsberg. nih.govnih.gov
N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide Ala-Ala-Pro-LeuChymotrypsin-like proteasesThe P1-Leu is suitable for the S1 subsite of chymotrypsin (B1334515), which prefers large hydrophobic residues.
N-Succinyl-Gly-Gly-Phe-p-nitroanilide Gly-Gly-PheChymotrypsinThe P1-Phe is a classic substrate for chymotrypsin's S1 pocket. sigmaaldrich.com
N-Suc-Phe-Ala-Ala-Phe-pNA Phe-Ala-Ala-PheSubtilisinWild subtilisin shows high catalytic proficiency with this substrate, indicating a preference for hydrophobic residues at P1 and P4. nih.gov
N-succinyl-L-trialanine p-nitroanilide (Ala)-Ala-AlaPronase STA-protease, Subtilisin BPN'Effective substrate for elastase-like proteases, indicating a preference for small, neutral residues. nih.gov

This table is a representative example based on known substrate specificities. Actual kinetic values would be determined experimentally.

By analyzing the efficiency with which a protease cleaves these varied substrates, a detailed specificity profile can be constructed. This comparative approach is fundamental not only for understanding the enzyme's biological function but also for designing highly selective substrates and inhibitors. nih.gov

Mapping Protease Exosite and Endosite Interactions

The specificity of a protease is governed by interactions occurring within the active site cleft, known as the endosite, and sometimes at secondary binding sites on the enzyme's surface, referred to as exosites. nih.gov Succinyl-peptide-p-nitroanilide substrates and their derivatives are crucial tools for mapping these interactions.

The endosite is the active site groove containing the catalytic machinery and the subsites (e.g., S4-S'4) that bind the substrate's peptide chain. nih.gov Mapping endosite interactions involves systematically varying the amino acid sequence of a peptide substrate, such as a succinyl-peptide-p-nitroanilide, and measuring the resulting changes in binding affinity (Km) and catalytic turnover (kcat). This process, as detailed in the previous sections, creates a comprehensive profile of the preferred residues at each subsite. nih.gov For subtilisins, the endosite has been mapped to comprise at least eight binding subsites (S5-S'3), with subsites distant from the scissile bond playing a significant role in specificity. nih.gov

Exosites are topographically distinct from the active site and contribute to substrate recognition and binding, often enhancing specificity and catalytic efficiency for particular macromolecular substrates. nih.govnih.gov While the core this compound structure is designed to probe the endosite, the principles of exosite mapping can be applied by creating more complex probe molecules. A technique known as exosite CLiPS (Cellular Libraries of Peptide Substrates) has been developed to identify exosite-binding peptide ligands. nih.gov In this method, a known cleavable motif that binds the active site is expressed alongside a library of candidate exosite-interacting peptides. Peptides that enhance the cleavage rate of the active site motif are identified as exosite binders. nih.gov For example, this method successfully identified exosite-binding peptides for thrombin that mimic a motif in its natural substrate, protease-activated receptor 1, leading to a 10-fold increase in cleavage rates of synthetic probes. nih.gov Although not specifically documented for this compound, one could theoretically design a system where a succinyl-peptide-p-nitroanilide acts as the endosite probe, while an attached, variable peptide sequence probes for exosite interactions on a target protease. Identifying such interactions is key to understanding how proteases achieve high specificity toward their physiological targets. nih.gov

Applications in Protease Research and Characterization Beyond Specificity

Characterization of Novel Proteolytic Enzymes from Diverse Biological Sources

A primary application of Succinyl-alanine-4-nitroanilide substrates is in the discovery and characterization of new proteases from a wide array of organisms. This substrate helps in establishing fundamental enzymatic properties like substrate preference, optimal reaction conditions, and classification of the novel enzyme.

Microbes are a rich source of proteases with diverse industrial and research applications. nih.gov this compound and its variants have been instrumental in characterizing many of these microbial enzymes. For instance, an N-succinyl-L-trialanine p-nitroanilide-hydrolyzing protease (STA-protease) was identified and purified from Pronase, a mixture of proteolytic enzymes from Streptomyces griseus. nih.gov The use of this substrate was key to isolating and studying the specific activity of this enzyme. nih.gov Similarly, derivatives such as N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide have been employed to characterize the activity of an alkaline protease from Bacillus pumilus and a cold-active protease from the marine bacterium Pseudoalteromonas arctica. sigmaaldrich.com In silico studies have also utilized related substrates, such as N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide, to model the interaction with and understand the structure-function relationship of serine proteases from Bacillus subtilis. researchgate.net

Table 1: Examples of Microbial Proteases Characterized Using this compound Derivatives

Enzyme/SourceSpecific Substrate UsedResearch FindingReference
STA-protease (Streptomyces griseus)N-succinyl-L-trialanine p-nitroanilidePurified and characterized a specific protease from the Pronase complex. nih.gov
Alkaline Protease (Bacillus pumilus)N-Succinyl-Ala-Ala-Val-Ala p-nitroanilideUsed as a synthetic substrate to assess hydrolytic activity. sigmaaldrich.com
Cold-Active Protease (Pseudoalteromonas arctica)N-Succinyl-Ala-Ala-Val-Ala p-nitroanilideEmployed to characterize the activity of a novel cold-adapted enzyme. sigmaaldrich.com
Rand Serine Protease (Bacillus subtilis)N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilideUsed in molecular docking studies to understand enzyme-substrate interactions. researchgate.net

The search for novel proteases extends to plant and animal sources, where these enzymes play vital roles in physiology and pathology. digitellinc.com In animal tissues, this compound substrates have been used to identify and differentiate closely related enzymes. A study on human serum identified two distinct elastase-like enzymes capable of hydrolyzing succinyl-(Ala)3-p-nitroanilide. nih.gov Although both acted on the same substrate, they could be distinguished by their different responses to the chelating agent EDTA and their distinct molecular weights, demonstrating the substrate's utility in detailed enzymatic profiling. nih.gov Furthermore, related peptide nitroanilide substrates have been used to measure protease activity in the plasma and peritoneal fluid of rats following hemorrhagic shock, revealing a significant increase in elastase-like activity under pathological conditions. nih.gov

Table 2: Characterization of Animal Proteases Using this compound Substrates

Enzyme/SourceSpecific Substrate UsedResearch FindingReference
Elastase-like enzymes (Human Serum)succinyl-(Ala)3-p-nitroanilideIdentified and differentiated two enzymes based on EDTA sensitivity and molecular weight. nih.gov
Elastase-like enzymes (Rat Plasma/Peritoneal Fluid)N-succinyl-alanine-alanine-proline-leucine-p-nitroanilideDetected elevated protease activity following hemorrhagic shock. nih.gov

Monitoring Protease Activity During Enzyme Purification and Fractionation

The isolation of a specific protease from a crude biological extract is a multistep process involving techniques like ammonium (B1175870) sulfate (B86663) precipitation followed by various forms of chromatography. Throughout this purification process, it is essential to track the location and concentration of the active enzyme. This compound provides a rapid and effective means to assay the proteolytic activity of fractions collected during purification. researchgate.net After each chromatography step, such as ion exchange or hydrophobic interaction chromatography, the collected fractions are incubated with the substrate. researchgate.netresearchgate.net The fractions that exhibit the highest rate of p-nitroaniline release are identified as containing the protease of interest and are pooled for the next stage of purification. researchgate.net This allows for an efficient and guided purification strategy, ensuring that the final product is highly enriched with the active enzyme.

Table 3: Role of this compound Assay in a Typical Protease Purification Workflow

Purification StepPurposeRole of the Chromogenic AssayReference
Crude Extract Preparation Solubilize proteins from the source material.Determine the initial total protease activity in the starting material. researchgate.net
Ammonium Sulfate Precipitation Concentrate the protein mixture and perform a bulk initial separation.Measure activity in the resuspended pellet to confirm enzyme recovery. researchgate.net
Ion Exchange Chromatography Separate proteins based on net charge.Assay all collected fractions to identify those containing the target protease for pooling. researchgate.net
Hydrophobic Interaction/Gel Filtration Chromatography Separate proteins based on hydrophobicity or size.Assay the resulting fractions to locate the purified enzyme and calculate the purification fold and yield. researchgate.netresearchgate.net

Development and Optimization of Protease Activity Assays for Research

This compound is a cornerstone for the development of standardized protease activity assays due to its reliability and ease of use. sigmaaldrich.com Assays based on this substrate are highly reproducible and can be performed quickly, making them suitable for routine research and high-throughput screening. sigmaaldrich.commdpi.com The development of such an assay involves optimizing several parameters to ensure accurate and sensitive measurement of enzyme activity. Key variables include the concentration of the substrate, the pH and composition of the buffer, and the reaction temperature. sigmaaldrich.com For example, a common assay for leukocyte elastase involves dissolving the substrate in a solvent like DMSO, then adding it to a buffered solution (e.g., 0.1 M HEPES, pH 7.5) containing the enzyme. sigmaaldrich.com The rate of p-nitroaniline formation is then monitored spectrophotometrically at 410 nm. sigmaaldrich.com Research has also led to more sophisticated assay designs, such as using high-pressure liquid chromatography (HPLC) to separate and quantify the products when the substrate is acted upon by multiple enzymes simultaneously. nih.gov

Table 4: Key Parameters for Developing a Protease Assay with this compound

ParameterConsiderationExampleReference
Substrate Solution Solubility and stability of the substrate.Stock solutions are often prepared in organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com
Buffer System Maintain optimal pH for the specific protease being studied.0.1 M HEPES at pH 7.5 for leukocyte elastase. sigmaaldrich.com
Additives Some enzymes require cofactors or salts for optimal activity.Assay buffer may contain 0.5 M NaCl. sigmaaldrich.com
Temperature Reactions are typically run at a constant, controlled temperature.25 °C or 37 °C are common. sigmaaldrich.com
Detection Wavelength for measuring the released p-nitroaniline.Absorbance is measured at or near 410 nm. sigmaaldrich.com
Analysis Method Method for quantifying the reaction product.Spectrophotometry for single-enzyme systems; HPLC for complex mixtures. sigmaaldrich.comnih.gov

Investigation of Protease Activation and Regulation Mechanisms

Beyond simple activity measurement, this compound can be used to probe the complex mechanisms that regulate protease function. This includes the study of enzyme activation, inhibition, and cooperative enzymatic pathways. A notable example is the discovery that the hydrolysis of succinyl (Ala)3-p-nitroanilide in serum is not the result of a single enzyme but the joint action of two: a metalloendopeptidase and an aminopeptidase (B13392206). nih.gov The metalloendopeptidase first cleaves the substrate into smaller fragments, which are then acted upon by the aminopeptidase to release p-nitroaniline. nih.gov This finding, enabled by the use of this specific substrate, revealed a cooperative enzymatic cascade. Additionally, these substrates are used to study how protease activity is regulated under different physiological or pathological states, such as the observed increase in protease activity in rats after hemorrhagic shock. nih.gov They are also fundamental in screening for and characterizing the effects of protease inhibitors. mdpi.com

Mechanistic Studies of Protease Inhibition Employing Succinyl Alanine 4 Nitroanilide Substrates

Screening Methodologies for Identifying Protease Inhibitors

The initial step in discovering new therapeutic agents that target proteases is often a high-throughput screening process to identify potential inhibitors from large compound libraries. Succinyl-alanine-4-nitroanilide and its analogs are ideally suited for this purpose due to the simplicity and reproducibility of the assay. sigmaaldrich.com

The screening methodology is straightforward: the target protease is incubated with the chromogenic substrate, this compound, in the presence of a test compound. The rate of p-nitroaniline release, measured by the increase in absorbance at or near 410 nm, is compared to a control reaction without the test compound. sigmaaldrich.comnih.gov A significant reduction in the rate of color development indicates that the compound is a potential inhibitor of the protease.

This method is widely employed for various proteases. For instance, Suc-Ala-Ala-Ala-pNA is a standard substrate for screening inhibitors of pancreatic elastase, human neutrophil elastase (HNE), and other chymotrypsin-like serine proteases. sigmaaldrich.comchemdad.com Its utility has been demonstrated in diverse screening efforts, from evaluating synthetic compound libraries to identifying natural protease inhibitors from sources like honeybees. chemdad.com The reliability and ease of use of this substrate make it a valuable tool in the primary identification of new protease inhibitors.

Determination of Inhibition Constants (Ki) for Enzyme-Inhibitor Complexes

Once a potential inhibitor has been identified, it is crucial to quantify its potency. The inhibition constant (Kᵢ) is a critical parameter that represents the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ value signifies a more potent inhibitor. The determination of Kᵢ often involves kinetic studies where this compound serves as the reporter substrate.

To determine the Kᵢ for a reversible inhibitor, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of both the substrate (this compound) and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/substrate concentration). researchgate.netwikipedia.org The Kᵢ can be calculated from the changes in the apparent Michaelis constant (Kₘ) or the maximum velocity (Vₘₐₓ) in the presence of the inhibitor. sigmaaldrich.com

For example, in a study of novel triazole derivatives as elastase inhibitors, the hydrolysis of Suc-Ala-Ala-Ala-pNA was measured in the presence and absence of the inhibitor. The resulting Lineweaver-Burk plot was used to determine the Kᵢ value, providing a quantitative measure of the inhibitor's binding affinity to the enzyme. researchgate.net

Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)

Beyond determining potency, it is essential to understand how an inhibitor functions. Kinetic analysis using this compound as a substrate allows for the elucidation of the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing directly with the substrate. In a Lineweaver-Burk plot, this is observed as an increase in the apparent Kₘ with no change in Vₘₐₓ. wikipedia.org Studies using Suc-Ala-Ala-Ala-pNA have identified competitive inhibitors of elastase where the lines on the plot intersect at the y-axis. researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency but not substrate binding. This results in a decrease in Vₘₐₓ with no change in Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This is characterized by a decrease in both Vₘₐₓ and apparent Kₘ.

By systematically varying the concentrations of both this compound and the inhibitor and analyzing the resulting kinetic data through graphical methods like the Lineweaver-Burk plot, researchers can clearly distinguish between these different modes of reversible inhibition. researchgate.netwikipedia.org

Kinetic Analysis of Irreversible Protease Inhibitors

Irreversible inhibitors, often called inactivators, typically form a covalent bond with the enzyme, leading to its permanent deactivation. The kinetic analysis of these inhibitors involves measuring the rate of enzyme inactivation. While the inhibitor's interaction with the enzyme is the primary focus, a chromogenic substrate like this compound plays a crucial role in monitoring the progress of the inactivation.

The standard method involves incubating the protease with the irreversible inhibitor for various time intervals. At each time point, a small aliquot of the reaction mixture is transferred to a solution containing a high concentration of this compound. The residual enzyme activity is then measured by the rate of p-nitroaniline formation. A plot of the natural log of the remaining enzyme activity versus the incubation time allows for the determination of the pseudo-first-order rate constant of inactivation (kₒₑₛ). By performing this experiment at several inhibitor concentrations, the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ) can be determined, which is a measure of the inhibitor's efficiency. This approach has been fundamental in characterizing irreversible inhibitors of proteases like human neutrophil elastase.

Design and Evaluation of Peptidomimetic Inhibitors Based on Substrate Analogs

The development of effective and specific protease inhibitors often involves rational design based on the structure of the enzyme's preferred substrates. Peptidomimetics are compounds that mimic the structure and functionality of peptides but have been modified to improve properties such as stability and bioavailability.

This compound and its longer peptide chain analogs, such as Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide, are valuable tools in this process. nih.gov Since these compounds are known substrates for proteases like human neutrophil elastase (HNE), they provide a template for designing inhibitors. nih.govnih.gov The alanine (B10760859) and other amino acid residues in the substrate occupy specific binding pockets (S-sites) in the enzyme's active site.

Researchers design peptidomimetic inhibitors to have moieties that fit into these same S-sites, thereby blocking the substrate from binding. nih.gov For instance, the design of inhibitors for HNE often incorporates features that mimic the hydrophobic residues preferred by the S1 and S2 subsites of the enzyme. nih.gov The evaluation of these newly designed peptidomimetic inhibitors is then carried out using the very same this compound-based assays described in the previous sections to determine their potency (Kᵢ) and mechanism of action. This iterative process of design, synthesis, and evaluation, facilitated by reliable enzymatic assays, is a powerful strategy for developing novel protease inhibitors.

Advanced Methodologies and Experimental Models in Succinyl Alanine 4 Nitroanilide Research

Automation of Spectrophotometric Assays for High-Throughput Screening

The simple and reproducible nature of assays using Succinyl-alanine-4-nitroanilide lends itself well to automation and high-throughput screening (HTS). sigmaaldrich.com Automated systems are crucial for efficiently screening large libraries of potential enzyme inhibitors. These systems typically involve robotic liquid handlers for precise dispensing of reagents, automated plate readers for measuring the absorbance of the released p-nitroaniline, and integrated software for data acquisition and analysis. sigmaaldrich.comsigmaaldrich.comnih.gov

HTS platforms, such as those incorporating the Cell(maker) robotic platform, enable the fully automated execution of enzyme assays, ensuring high standards of accuracy and reliability. nih.gov The principle of these automated assays remains the same as the manual version: the enzyme cleaves the this compound substrate, releasing the yellow chromophore p-nitroaniline, the absorbance of which is measured over time, typically at 405-410 nm. sigmaaldrich.comsigmaaldrich.comnih.gov The rate of color development is directly proportional to the enzyme activity. In inhibitor screening, a decrease in the rate of p-nitroaniline formation indicates the inhibitory potential of a test compound. sigmaaldrich.com

Key Features of Automated Spectrophotometric Assays:

Miniaturization: Assays are typically performed in 96- or 384-well microplates, reducing reagent consumption and allowing for simultaneous analysis of numerous samples. nih.gov

Robotics: Automated liquid handling systems ensure precise and reproducible addition of substrate, enzyme, and potential inhibitors.

Kinetic Reading: Automated plate readers can be programmed to take multiple readings over a set time period, allowing for accurate determination of reaction kinetics.

Data Management: Integrated software facilitates the analysis of large datasets, including the calculation of enzyme activity, inhibition percentages, and IC₅₀ values for inhibitors.

Integration with Chromatographic Techniques for Hydrolysis Product Analysis

While spectrophotometry is a common method for monitoring the hydrolysis of this compound, chromatographic techniques offer enhanced specificity and the ability to separate and quantify the reaction products with high precision.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) format, is a powerful technique for separating and quantifying the product of the enzymatic reaction, p-nitroaniline, from the unreacted substrate and other components in the assay mixture. rsc.orgnih.gov This method is especially valuable when assay components, such as compounds from a screening library, interfere with direct spectrophotometric measurements. rsc.org

A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer. rsc.orgsielc.com The separation is based on the differential partitioning of the substrate and product between the stationary and mobile phases. The retention time of p-nitroaniline is distinct from that of this compound, allowing for its accurate quantification. researchgate.net A study developing an HPLC method for N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification demonstrated excellent linearity over a wide concentration range (0.1 to 100 µM) with a low limit of detection (0.033 µM). rsc.org

Table 1: Example of HPLC Parameters for p-Nitroaniline Analysis

ParameterCondition
Column Reverse-Phase C18
Mobile Phase Methanol and o-phosphoric acid
Detection UV-Vis
Analysis Time ~8 minutes
Linearity (R²) for p-nitroaniline 0.9999
Limit of Detection 0.033 µM
Data derived from a study on NAM-amidase activity. rsc.org

Mass spectrometry (MS) is an indispensable tool for unequivocally identifying the cleavage site within a peptide substrate. nih.govnih.govtandfonline.com While the primary cleavage site of this compound by elastase is well-established, MS can be used to confirm this and to investigate the specificity of other proteases that may hydrolyze this substrate. promega.com

In a typical workflow, the enzymatic reaction mixture is analyzed by LC-MS/MS. The peptides and their fragments are separated by liquid chromatography and then ionized and their mass-to-charge ratios are measured by the mass spectrometer. By analyzing the fragmentation pattern of the substrate after incubation with the enzyme, the exact bond that was cleaved can be determined. Techniques like Proteomic Identification of protease Cleavage Sites (PICS) utilize proteome-derived peptide libraries to comprehensively map the specificity of proteases, including elastase. ubc.caresearchgate.net

Utilization in In Vitro Experimental Systems for Enzyme Research

This compound is extensively used in fundamental in vitro enzyme research to characterize the kinetic properties of proteases, particularly elastase, and to screen for and characterize inhibitors. scientificlabs.comnih.gov These studies often use purified enzymes to understand their basic biochemical properties.

The substrate is employed to determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximal velocity (Vₘₐₓ) of the enzyme. Furthermore, it is a standard reagent in competitive assays to determine the inhibitory constant (Kᵢ) of various compounds. nih.gov For example, in a study investigating elastase inhibitors from Rubus rosifolius, this compound was used to determine the IC₅₀ values of plant extracts. nih.gov

Application in Cellular and Tissue-Derived Models for Enzyme Activity Detection (excluding direct human clinical trial outcomes)

Beyond purified enzyme systems, this compound is a valuable substrate for detecting and quantifying elastase activity in more complex biological samples, such as cell cultures and tissue extracts. nih.govnih.gov

A significant application of this compound is in the study of elastase release from immune cells, particularly neutrophils. Neutrophils, upon stimulation, release the contents of their azurophilic granules, which include neutrophil elastase. sigmaaldrich.comnih.gov This release can be monitored by adding this compound to the cell culture supernatant and measuring the subsequent increase in absorbance. This type of assay is crucial for understanding the inflammatory processes and for screening compounds that may modulate neutrophil activation and degranulation. nih.govabcam.com

Furthermore, a sensitive RP-HPLC assay has been developed to measure polymorphonuclear elastase (PMN-E) activity in various human cancer cell lines using this compound as the substrate. nih.gov This study detected elastase-like activity in all 13 cancer cell lines tested, with the highest levels found in a pancreatic adenocarcinoma cell line (PA-TU-8902) and a leukemia cell line (HL-60). nih.gov

Table 2: Elastase-Like Activity in Various Human Cancer Cell Lines

Cell LineCancer TypeElastase Activity (% of PA-TU-8902)
PA-TU-8902 Pancreas Adenocarcinoma100%
HL-60 Leukemia85%
DAN-G Pancreas Adenocarcinoma65%
YAPC Pancreas Adenocarcinoma58%
U-937 Histiocytic Lymphoma42%
KYSE-510 Esophageal Squamous Cell Carcinoma35%
KYSE-520 Esophageal Squamous Cell Carcinoma30%
5637 Bladder Carcinoma25%
LCLC-103H Large Cell Lung Carcinoma20%
SISO Cervical Adenocarcinoma18%
KYSE-70 Esophageal Squamous Cell Carcinoma15%
MCF-7 Breast Adenocarcinoma12%
A-427 Lung Carcinoma10%
Data adapted from a study quantifying elastase-like activity in human cancer cell lines. nih.gov

This cellular assay provides a valuable in vitro model for evaluating the efficacy of prodrugs that are designed to be activated by elastase in the tumor microenvironment. nih.gov

Analysis in Ex Vivo Biological Samples (e.g., bronchoalveolar lavage fluid, synovial fluid, plasma for enzyme characterization)

N-Succinyl-Ala-Ala-Ala-p-nitroanilide serves as a crucial tool for quantifying elastase and elastase-like enzyme activity in various biological fluids obtained for ex vivo analysis. The hydrolysis of this substrate, releasing the yellow chromophore p-nitroaniline, allows for sensitive spectrophotometric measurement of enzymatic activity. This is particularly valuable in translational research and clinical studies for understanding the pathophysiology of inflammatory diseases.

Bronchoalveolar Lavage Fluid (BALF): Succinyl-trialanine-p-nitroanilide is frequently used to measure elastase activity in BALF, providing insights into the protease-antiprotease balance in the lungs. nih.gov In studies of lung injury and inflammatory lung conditions like diffuse panbronchiolitis and acute respiratory distress syndrome, BALF is analyzed to quantify the burden of neutrophil elastase. nih.govnih.gov The assay typically involves incubating the BALF sample with the substrate in a buffered solution (e.g., 0.2 M Tris-HCl, pH 8.0) and measuring the rate of p-nitroaniline release at 405-410 nm. atsjournals.orgnih.govphysiology.org This method has been used to demonstrate elevated serine elastase activity in BALF from smokers and in animal models of emphysema and acute lung injury. atsjournals.orgphysiology.org For instance, studies have shown that elastase activity in BALF from patients with diffuse panbronchiolitis correlates significantly with the percentage of neutrophils, confirming the enzyme's cellular origin. nih.gov

Synovial Fluid: In the context of rheumatological diseases, succinyl-L-alanyl-L-alanine-4-nitroanilide has been used to identify and characterize enzymatic activity in cell-free rheumatoid synovial fluid. researchgate.net Research has revealed the presence of a novel, metal-dependent enzyme in rheumatoid synovial fluid that hydrolyzes the substrate, an activity distinct from leukocyte elastase. researchgate.netresearchgate.net This enzyme demonstrates an optimal pH of 8.0 and is inhibited by chelating agents but not by typical serine protease inhibitors. researchgate.net Such findings highlight the substrate's utility in discovering and characterizing unique pathological enzymatic activities in specific disease states.

Plasma for Enzyme Characterization: Succinyl-trialanine-p-nitroanilide is also employed for the characterization of enzymes in blood plasma or serum. researchgate.net Studies have identified at least two types of elastase-like enzymes in the sera of patients with certain diseases that can hydrolyze this substrate. researchgate.net One such enzyme is a metal-dependent enzyme sensitive to EDTA, while another is resistant. researchgate.net Furthermore, research has shown that the hydrolysis of succinyl-trialanine-p-nitroanilide in serum can be a two-step process involving the joint action of a metalloendopeptidase and an aminopeptidase (B13392206). nih.gov This application is critical for developing diagnostic assays and for understanding systemic inflammatory and tissue-damaging conditions. researchgate.netnih.gov

Interactive Data Table: Enzyme Activity Analysis using this compound in Ex Vivo Samples

Biological SampleTarget Enzyme/ActivityKey FindingsResearch ContextCitations
Bronchoalveolar Lavage Fluid Neutrophil ElastaseElevated elastase activity correlates with neutrophil counts and lung injury.Diffuse Panbronchiolitis, Acute Lung Injury, Emphysema nih.govnih.govatsjournals.org
Synovial Fluid Metal-dependent ProteinaseIdentification of a novel enzyme activity in rheumatoid arthritis, distinct from leukocyte elastase.Rheumatoid Arthritis researchgate.netresearchgate.net
Plasma / Serum Elastase-like EnzymesCharacterization of multiple enzymes (metallo- and serine proteases) elevated in hepatobiliary and other disorders.Systemic Inflammatory Conditions researchgate.netnih.gov

Computational and Molecular Modeling Approaches

Computational methods provide powerful, atomistic-level insights into the molecular interactions between this compound and its target enzymes. These in silico techniques complement experimental assays by elucidating the structural and dynamic basis of substrate binding and catalysis.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the substrate) when bound to a receptor (the enzyme) to form a stable complex. nih.gov This method is instrumental in understanding the specific interactions that govern substrate recognition and binding at the enzyme's active site.

For this compound and its target, elastase, the process involves:

Structure Preparation: Obtaining the 3D crystal structure of the target enzyme, such as porcine pancreatic or human neutrophil elastase, from a protein database (e.g., Protein Data Bank, PDB ID: 1ELB). nih.gov The enzyme structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the substrate is generated using chemical drawing software. nih.gov

Docking Simulation: Using software like AutoDock Vina, the substrate is "docked" into the defined active site of the enzyme. nih.gov The program explores various possible conformations and orientations of the substrate within the binding pocket and scores them based on binding energy, with lower energy scores indicating a more favorable interaction. nih.gov

Interaction Analysis: The resulting enzyme-substrate complex models are analyzed to identify key intermolecular interactions. These often include hydrogen bonds, hydrophobic interactions, and π-sulfur interactions between the amino acid residues of the enzyme's active site (e.g., Cys229) and the substrate. nih.gov For example, docking studies on peptide inhibitors of elastase have revealed crucial hydrogen bonding and hydrophobic contacts that are essential for stable binding. nih.gov This approach helps to explain the substrate's specificity and can guide the design of more potent and specific enzyme inhibitors. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and flexibility of the enzyme and the enzyme-substrate complex over time. nih.govresearchgate.net This method goes beyond the static picture provided by docking to reveal the stability of interactions and the structural dynamics that are critical for the catalytic process.

The typical workflow for an MD simulation of an elastase-substrate complex includes:

System Setup: The docked enzyme-substrate complex is placed in a simulated aqueous environment (a "box" of water molecules) with ions to neutralize the system, mimicking physiological conditions. researchgate.net

Simulation Run: The simulation is run using a physics-based force field (e.g., AMBER), which defines the potential energy of the system based on the positions of its atoms. The system undergoes energy minimization and equilibration before a "production" run, which can simulate nanoseconds to microseconds of the molecule's life. nih.gov

Trajectory Analysis: The resulting trajectory—a series of molecular "snapshots" over time—is analyzed. This analysis can reveal the stability of the substrate within the active site, the flexibility of different regions of the enzyme (e.g., active site loops), and the persistence of specific hydrogen bonds and other interactions identified in docking. nih.govnih.gov MD simulations can confirm whether the initial docked conformation is stable or if the substrate undergoes significant conformational rearrangements upon binding, providing a deeper understanding of the enzyme's mechanism. nih.gov

Interactive Data Table: Computational Approaches in this compound Research

MethodologyPrimary GoalKey Parameters & SoftwareInsights GainedCitations
Molecular Docking Predict binding pose and affinity of the substrate in the enzyme's active site.PDB structures (e.g., 1ELB), AutoDock Vina, Discovery Studio.Identification of key interacting residues, hydrogen bonds, and hydrophobic contacts. nih.govnih.gov
Molecular Dynamics Analyze conformational stability and dynamics of the enzyme-substrate complex over time.Force fields (e.g., AMBER), GROMACS.Assessment of binding stability, protein flexibility, and the dynamic nature of molecular interactions. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Succinyl Alanine 4 Nitroanilide Analogs

Design of Novel Fluorogenic and Luminogenic Substrates based on Succinyl-peptide Frameworks

The inherent limitations of chromogenic substrates, such as lower sensitivity and interference from biological matrices, have spurred the design of next-generation fluorogenic and luminogenic probes. The succinyl-peptide scaffold serves as an excellent starting point for these innovations.

Fluorogenic Substrates: The core principle involves replacing the p-nitroaniline (pNA) group with a fluorophore that is quenched in the intact substrate and exhibits a significant increase in fluorescence upon enzymatic cleavage. A common strategy is the use of Förster Resonance Energy Transfer (FRET), where a donor fluorophore and a quencher moiety are positioned at opposite ends of the peptide sequence. nih.govnih.gov Upon cleavage of the peptide bond by a protease, the donor and quencher are separated, leading to a measurable increase in the donor's fluorescence. nih.gov

The modular nature of solid-phase peptide synthesis (SPPS) allows for the rapid generation of diverse libraries of such fluorogenic substrates. worthington-biochem.com This enables high-throughput screening to identify optimal peptide sequences for specific proteases, enhancing both sensitivity and selectivity. For instance, the bifunctional coumarin (B35378) derivative, 7-amino-4-carbamoylmethylcoumarin (ACC), has been successfully used to create extensive fluorogenic substrate libraries for profiling the specificity of a wide range of proteases, including trypsin, chymotrypsin (B1334515), and human neutrophil elastase. sigmaaldrich.com

Luminogenic Substrates: Building on the principles of fluorogenic probes, luminogenic substrates offer even greater sensitivity by producing light through a chemical reaction upon enzymatic cleavage. This approach often involves the release of a trigger molecule that participates in a subsequent chemiluminescent reaction, effectively eliminating the need for an external light source and minimizing background autofluorescence. The development of such probes based on the succinyl-peptide framework is an active area of research, with the potential to enable the detection of minute quantities of enzymatic activity in complex biological samples.

Applications in Proteomics for Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study the functional state of enzymes within complex biological systems. scientificlabs.ie This technique utilizes active-site-directed covalent probes to label and identify active enzymes. The succinyl-peptide framework can be adapted to create potent and selective activity-based probes (ABPs) for various proteases, particularly serine proteases. nih.govnih.gov

The design of these ABPs typically involves three key components: a peptide recognition sequence based on known substrates like succinyl-alanine, a reactive "warhead" that forms a covalent bond with the active site of the enzyme, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.

Probe ComponentFunctionExamples
Recognition Element Provides specificity for the target enzyme class.Succinyl-Ala-Ala, Succinyl-Ala-Ala-Pro-Phe
Reactive Warhead Forms a covalent bond with the active site residue.Fluorophosphonates, N-hydroxy succinimidyl carbamates
Reporter Tag Enables visualization and/or enrichment of labeled proteins.Biotin, Fluorescent dyes (e.g., rhodamine)

Biotinylated ABPs, for instance, allow for the selective enrichment of labeled proteases from cell lysates, which can then be identified and quantified by mass spectrometry. This approach provides a global snapshot of the active protease profile under specific physiological or pathological conditions. "Clickable" ABPs, featuring bioorthogonal reactive groups, offer further versatility by allowing the attachment of various reporter tags after the initial labeling event. nih.gov

Development of Enzyme-Activated Probes for Biochemical Pathways

Beyond simply reporting on enzyme activity, the next generation of probes based on the succinyl-peptide scaffold are being designed to actively participate in or report on specific biochemical pathways. The enzymatic cleavage of the probe can be engineered to release a bioactive molecule or a signaling entity.

One promising strategy involves the use of self-immolative linkers. In this design, the succinyl-peptide sequence is attached to a cargo molecule via a linker that spontaneously cleaves upon enzymatic removal of the peptide. This allows for the targeted release of drugs, imaging agents, or modulators of specific cellular processes at the site of enzyme activity.

Furthermore, there is growing interest in developing probes that can report on the interplay between different enzymatic activities. For example, a probe could be designed where the cleavage by a protease is the first step in a cascade that leads to the activation of a secondary reporter for another enzyme, allowing for the study of complex regulatory networks. The succinylation of proteins itself is a significant post-translational modification involved in metabolic regulation, and probes that can link protease activity with changes in succinylation patterns are an exciting avenue of research.

Advanced Spectroscopic Techniques for Real-Time Hydrolysis Monitoring

The traditional method for monitoring the hydrolysis of Succinyl-alanine-4-nitroanilide relies on measuring the increase in absorbance of the released p-nitroaniline at a single wavelength. While robust, this method can be limited by its sensitivity and susceptibility to interference. Advanced spectroscopic techniques are now being employed to overcome these limitations and provide more detailed, real-time insights into enzyme kinetics.

Multi-Parametric Surface Plasmon Resonance (MP-SPR): This label-free technique can monitor the binding and subsequent cleavage of peptide substrates immobilized on a sensor surface in real-time. By measuring changes in the refractive index at the sensor surface, MP-SPR can provide detailed kinetic information, including association and dissociation rates, without the need for a chromogenic or fluorogenic reporter. This allows for the study of enzyme-substrate interactions under more physiological conditions.

Fluorescence Resonance Energy Transfer (FRET): As mentioned earlier, FRET-based assays provide a continuous and highly sensitive method for monitoring protease activity. nih.govnih.gov The ratiometric nature of many FRET readouts (measuring the ratio of donor to acceptor fluorescence) can help to minimize artifacts related to probe concentration and instrumental fluctuations.

Fluorescence Lifetime Imaging (FLIM): FLIM is a powerful imaging technique that measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. By conjugating a fluorophore to a succinyl-peptide substrate, changes in the fluorescence lifetime upon enzymatic cleavage can be used to map protease activity with high spatial and temporal resolution within living cells. This technique is less susceptible to artifacts from photobleaching and variations in probe concentration that can affect intensity-based fluorescence measurements.

The continued development and application of these advanced spectroscopic methods to succinyl-peptide based probes will undoubtedly provide a more nuanced and quantitative understanding of enzyme function in both health and disease.

Q & A

Basic: What are the standard assay conditions for measuring elastase activity using Suc-Ala-Ala-Ala-pNA?

Answer:
The substrate is typically dissolved in dimethylformamide (DMF) at 25 mg/mL to ensure solubility and stability . Assay conditions often include:

  • Buffer : Tris-HCl (pH 8.0–8.5) or phosphate buffer (pH 7.4–8.0) with ionic strength adjustments (e.g., 250 mM NaCl) to mimic physiological conditions .
  • Substrate concentration : 0.2–1.0 mM in the reaction mixture, optimized to avoid substrate inhibition .
  • Temperature : 25–37°C, depending on enzyme source and experimental goals .
  • Detection : Monitor hydrolysis via absorbance at 405 nm (λmax for 4-nitroaniline release). Use a spectrophotometer with a time-resolved mode for kinetic analysis .

Advanced: How can researchers resolve discrepancies in reported Km values for elastase using Suc-Ala-Ala-Ala-pNA under varying buffer conditions?

Answer:
Discrepancies often arise from differences in ionic strength, pH, or co-factors (e.g., Mg<sup>2+</sup>). To address this:

  • Control variables : Standardize buffer composition (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and temperature .
  • Comparative assays : Run parallel experiments with a reference substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) to validate enzyme activity .
  • Statistical validation : Use nonlinear regression (Michaelis-Menten or Lineweaver-Burk plots) with error bars from triplicate trials .

Basic: How should stock solutions of Suc-Ala-Ala-Ala-pNA be prepared to ensure stability?

Answer:

  • Solvent : Use anhydrous DMF to dissolve the substrate (25 mg/mL), as it prevents hydrolysis and maintains stability for ≤1 month at 2–8°C .
  • Aliquoting : Store in small, single-use aliquots to avoid freeze-thaw cycles, which can degrade the nitroanilide group.
  • Avoid aqueous pre-storage : Prepare working solutions fresh to minimize spontaneous hydrolysis .

Advanced: What analytical methods validate the purity of Suc-Ala-Ala-Ala-pNA, and what are their limitations?

Answer:

  • HPLC : ≥98% purity is confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient). Limitations include inability to detect isomers without chiral columns .
  • Mass spectrometry (MS) : ESI-MS verifies molecular weight (Mr = 522.99). However, MS cannot assess solubility or aggregation issues .
  • NMR : <sup>1</sup>H NMR (DMSO-d6) confirms structural integrity but requires high sample purity (>95%) for accurate analysis .

Basic: What experimental controls are essential in kinetic assays with Suc-Ala-Ala-Ala-pNA?

Answer:

  • Blank control : Substrate + buffer (no enzyme) to account for non-enzymatic hydrolysis.
  • Negative control : Enzyme + buffer (no substrate) to detect background absorbance.
  • Inhibitor control : Use elastase inhibitors (e.g., PMSF or α1-antitrypsin) to confirm specificity .

Advanced: How does Suc-Ala-Ala-Ala-pNA compare to other nitroanilide substrates in elastase specificity studies?

Answer:

  • Specificity : Suc-Ala-Ala-Ala-pNA is selective for pancreatic elastase (kcat/Km ~10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>), whereas substrates like Suc-Ala-Ala-Pro-Phe-pNA target neutrophil elastase .
  • Sensitivity : Lower Km (0.5–1.0 mM) compared to Suc-Ala-Ala-Val-pNA (Km ~2 mM), enabling detection at lower enzyme concentrations .
  • Interference : Avoid co-presence of chymotrypsin, which hydrolyzes similar substrates .

Advanced: What methodologies are recommended for synthesizing and characterizing Suc-Ala-Ala-Ala-pNA?

Answer:

  • Synthesis : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Couple succinic anhydride to the N-terminus and 4-nitroaniline to the C-terminus .
  • Purification : Gel filtration chromatography (Sephadex LH-20) in DMF/water (7:3) to remove unreacted nitroaniline .
  • Characterization : Confirm via melting point (MP ~210–215°C), FT-IR (amide I band ~1650 cm<sup>−1</sup>), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: How should researchers analyze non-linear kinetic behavior in Suc-Ala-Ala-Ala-pNA hydrolysis assays?

Answer:

  • Data fitting : Use the Hill equation or substrate inhibition models in software like GraphPad Prism.
  • Error analysis : Calculate standard deviation from ≥3 replicates and apply ANOVA to assess significance .
  • Mechanistic studies : Pre-steady-state kinetics (stopped-flow) to identify rate-limiting steps or allosteric effects .

Basic: How can low signal-to-noise ratios in elastase assays using this substrate be addressed?

Answer:

  • Optimize wavelength : Confirm λmax at 405 nm (some spectrophotometers have variance ±5 nm) .
  • Increase substrate concentration : Adjust to 1.5×Km without exceeding solubility limits.
  • Reduce background : Use high-purity DMF and filter buffers (0.22 µm) to remove particulates .

Advanced: How to design a study comparing Suc-Ala-Ala-Ala-pNA kinetics across multiple elastase isoforms?

Answer:

  • Variables : Test isoforms (pancreatic, neutrophil, macrophage) with standardized substrate concentrations (0.1–2.0 mM).
  • Statistical design : Use a factorial ANOVA to evaluate isoform-substrate interactions .
  • Data presentation : Include Lineweaver-Burk plots and kcat/Km ratios in tables with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.